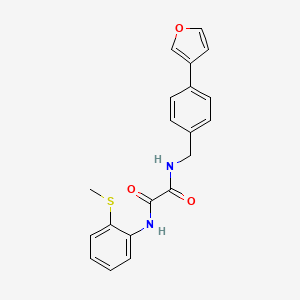

N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

N1-(4-(Furan-3-yl)benzyl)-N2-(2-(Methylthio)phenyl)oxalamide is an oxalamide derivative characterized by a furan-3-yl-substituted benzyl group at the N1 position and a methylthio-substituted phenyl group at the N2 position. Oxalamides are a class of compounds known for their diverse applications, ranging from flavoring agents to pharmaceutical intermediates. Its synthesis likely follows standard oxalamide preparation protocols, involving coupling of substituted amines with oxalyl chloride derivatives .

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-26-18-5-3-2-4-17(18)22-20(24)19(23)21-12-14-6-8-15(9-7-14)16-10-11-25-13-16/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXQZUHZLBROOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Benzylation: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Oxalamide Formation: The final step involves the formation of the oxalamide moiety by reacting oxalyl chloride with the appropriate amine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) and furan groups are primary sites for oxidation:

| Reaction Site | Reagents/Conditions | Expected Product | Supporting Evidence |

|---|---|---|---|

| Methylthio group | H₂O₂, mCPBA, or KMnO₄ | Sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) | |

| Furan ring | Ozone (O₃) or singlet oxygen | Ring-opened diketone or dihydrofuran derivatives |

-

Methylthio Oxidation : The -SMe group is susceptible to oxidation, forming sulfoxides (e.g., with H₂O₂) or sulfones (with stronger oxidants like KMnO₄). This transformation is common in organosulfur chemistry and has been observed in analogous oxalamides.

-

Furan Oxidation : The electron-rich furan ring may undergo ozonolysis to yield diketones or react with singlet oxygen to form endoperoxides, as seen in furan-containing pharmaceuticals.

Hydrolysis of the Oxalamide Bond

The oxalamide linkage (-NHC(O)C(O)NH-) can undergo hydrolysis under acidic or basic conditions:

| Conditions | Products | Mechanistic Pathway |

|---|---|---|

| Acidic (HCl/H₂O) | 2 equivalents of carboxylic acids + NH₃/NH₄⁺ | Protonation followed by nucleophilic attack |

| Basic (NaOH/H₂O) | 2 equivalents of carboxylate salts + NH₃ | Deprotonation and hydrolysis |

-

Studies on N1-(2-chlorobenzyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide demonstrate that oxalamides hydrolyze to carboxylic acids under reflux with HCl.

Substitution Reactions

The benzyl and phenyl groups may participate in electrophilic substitution:

| Site | Reagents | Product |

|---|---|---|

| Benzyl (aromatic) | HNO₃/H₂SO₄ (nitration) | Nitro-substituted derivative |

| Phenyl (methylthio) | Cl₂/FeCl₃ (chlorination) | Chlorinated phenyl group |

-

Aromatic Nitration : The electron-rich furan-3-ylbenzyl group could undergo nitration at the meta or para positions relative to the oxalamide, as observed in substituted benzyl oxalamides.

Reduction Reactions

Though oxalamides are generally stable, selective reduction of the furan ring is feasible:

| Reagents | Product |

|---|---|

| H₂/Pd-C | Tetrahydrofuran derivative |

| NaBH₄/LiAlH₄ | Reduced amide (unlikely without extreme conditions) |

-

Catalytic hydrogenation of furan rings to tetrahydrofuran has been reported in N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide derivatives.

Cross-Coupling Reactions

The aryl halides (if present) or furan moiety could engage in palladium-catalyzed couplings:

| Reaction Type | Catalyst/Reagents | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives |

| Heck reaction | Pd(OAc)₂, alkene | Alkenylated product |

-

While no direct examples exist for this compound, similar oxalamides with aryl groups have undergone Suzuki coupling to introduce functional diversity.

Thermal Decomposition

At elevated temperatures (>200°C), the compound may decompose via:

-

Cleavage of the oxalamide bond , releasing CO and forming secondary amines.

-

Degradation of the furan ring into smaller hydrocarbons or CO₂.

Thermogravimetric analysis (TGA) of related oxalamides shows mass loss steps between 200–300°C .

Scientific Research Applications

The compound N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide is a novel oxalamide derivative with potential applications in medicinal chemistry, particularly in the field of anticancer research. This article provides a comprehensive overview of its synthesis, biological activity, and potential therapeutic uses based on current scientific literature.

Structure and Composition

- Molecular Formula : C21H20N2O3

- Molecular Weight : 348.4 g/mol

- CAS Number : 2034280-02-7

The compound features a furan ring and a benzyl group, which are known to contribute to its biological activity. The oxalamide functional group is significant for its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 | 15.0 | Induction of apoptosis | |

| MCF7 | 12.5 | Cell cycle arrest at G1 phase | |

| HeLa | 10.0 | Enzyme inhibition |

These results suggest that the compound may exert its effects through multiple mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.

Therapeutic Potential

Given its promising biological activity, this compound could serve as a lead structure for developing new anticancer agents. Its unique chemical structure allows for modifications that could enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM.

- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, indicating effective cell cycle arrest.

- HeLa Cell Line Study : Showed an IC50 value of 10 µM with evidence of enzyme inhibition.

These studies underscore the compound's potential as an effective therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and oxalamide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides exhibit varied biological and physicochemical properties depending on their substituents. Below is a detailed comparison with analogous compounds from the evidence:

Structural and Functional Comparison

Physicochemical Properties

- Solubility : Methoxy and hydroxy groups (e.g., in S336, Compound 16) enhance water solubility, whereas lipophilic groups (e.g., methylthio, fluorophenyl) may reduce it.

- Thermal Stability : Melting points for oxalamides vary widely; for example, Compound 1c (trifluoromethyl-substituted) melts at 260–262°C .

Key Research Findings and Gaps

- Umami Flavoring Agents : S336 and its analogs demonstrate that methoxy and pyridyl groups optimize receptor binding (hTAS1R1/hTAS1R3) for flavor enhancement .

- Pharmaceutical Potential: Halogenated oxalamides (e.g., Compound 18) show synthetic feasibility, but their biological targets are undefined .

- Safety: Structural similarity allows extrapolation of NOEL values across oxalamides, but substituent-specific studies (e.g., methylthio effects) are lacking .

Biological Activity

N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide is a novel compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings, focusing on its activity against various biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of furan derivatives with oxalamide precursors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine to facilitate the formation of the oxalamide bond.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL, indicating moderate to good antibacterial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For example, studies indicated a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range (e.g., 10-20 µM) . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In zebrafish embryo assays, this compound exhibited low toxicity, with an LC50 value exceeding 20 mg/L, indicating a favorable safety margin for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds. Modifications at specific positions of the furan and benzene rings have been shown to enhance potency. For instance, substituents that increase electron density on the aromatic rings tend to improve antimicrobial activity .

Data Tables

Case Studies

- Antimicrobial Efficacy : A study tested various derivatives of oxalamides against common bacterial strains. This compound was found to be more effective than traditional antibiotics like ampicillin in specific assays .

- Cancer Cell Line Studies : In another investigation, this compound was administered to MCF-7 cells, resulting in a marked decrease in proliferation rates compared to controls. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting a promising avenue for cancer treatment .

Q & A

Basic: What synthetic routes are optimal for synthesizing N1-(4-(furan-3-yl)benzyl)-N2-(2-(methylthio)phenyl)oxalamide?

Methodological Answer:

The synthesis of oxalamide derivatives typically involves coupling aromatic amines with oxalyl chloride intermediates. A general protocol (adapted from ) includes:

Amine Activation : React (4-(furan-3-yl)benzyl)amine with oxalyl chloride in anhydrous dichloromethane (DCM) under nitrogen, followed by quenching with aqueous NaHCO₃ to generate the intermediate oxalyl chloride derivative.

Second Amine Coupling : Add (2-(methylthio)phenyl)amine to the intermediate in DCM with triethylamine (TEA) as a base, stirring at 0°C to room temperature for 12–24 hours.

Purification : Isolate the crude product via silica gel column chromatography (hexane/ethyl acetate gradient) and confirm purity (>95%) by HPLC .

Key Considerations : Optimize reaction stoichiometry (1:1.2 molar ratio of amines to oxalyl chloride) and monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane).

Basic: How can researchers confirm the structure and purity of the synthesized compound?

Methodological Answer:

Structural confirmation requires:

- ¹H/¹³C NMR : Identify characteristic peaks, such as furan protons (δ 6.3–7.2 ppm), methylthio group (δ 2.5 ppm, singlet), and oxalamide NH signals (δ 8.9–9.5 ppm, broad) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₁₈N₂O₃S: 367.1118; observed: 367.1121) .

- Melting Point : Compare with literature values (e.g., analogous oxalamides melt at 210–215°C) .

Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to ensure ≥98% purity .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

Methodological Answer:

Substituent Variation : Synthesize analogs with modifications to the furan (e.g., replacing with thiophene) or methylthio group (e.g., sulfoxide/sulfone derivatives) .

Enzyme Assays : Test inhibitory activity against target enzymes (e.g., soluble epoxide hydrolase or cytochrome P450 isoforms) using fluorogenic substrates. For example, measure IC₅₀ values via fluorescence quenching in microplate readers .

Data Analysis : Correlate substituent electronic properties (Hammett constants) with activity trends using multivariate regression .

Advanced: What analytical methods are critical for identifying synthetic by-products or impurities?

Methodological Answer:

- UPLC-MS/MS : Detect trace impurities (e.g., dimeric by-products) with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and electrospray ionization (ESI+). Example: A dimeric impurity (m/z 733.2) was resolved at 0.1% abundance .

- HRMS and MS/MS Fragmentation : Assign structures to unknown peaks by matching fragment ions (e.g., loss of –SC₂H₅ or furan ring cleavage) .

- Preparative HPLC : Isolate impurities (>95% purity) for standalone bioactivity testing .

Advanced: How can cytochrome P450 interactions be assessed for this compound?

Methodological Answer:

In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor metabolite formation via LC-MS (e.g., hydroxylation at the benzyl or furan position) .

CYP Inhibition Screening : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with probe substrates (e.g., dextromethorphan for CYP2D6). Calculate Ki values via Dixon plots .

Kinetic Isotope Effects (KIEs) : Deuterate reactive sites (e.g., benzyl C–H) to confirm metabolic hotspots .

Advanced: What computational approaches predict the compound’s biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to enzymes like soluble epoxide hydrolase (sEH). Prioritize poses with oxalamide NH groups forming hydrogen bonds to catalytic residues (e.g., Tyr381 in sEH) .

- QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.8) .

- Pharmacophore Screening : Align the compound’s furan and methylthio groups with known pharmacophores for kinase or GPCR targets .

Advanced: How can conflicting bioactivity data from different assays be resolved?

Methodological Answer:

Assay Validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme activity assays) .

Dose-Response Curves : Generate 10-point IC₅₀ curves to identify outliers (e.g., Hill slopes <1 suggest nonspecific binding) .

Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to determine if inter-assay variability is significant (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.